2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde chemical structure
2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde chemical structure
An In-depth Technical Guide to 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde, a key synthetic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's structure, a robust two-step synthesis protocol with mechanistic insights, its physicochemical properties, and its strategic applications in modern organic synthesis.
Introduction and Strategic Importance
2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde, identified by its CAS Number 162799-17-9, is a bifunctional aromatic building block. Its structure is strategically designed for multi-step organic synthesis. The molecule features three key components:
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An aldehyde group , which serves as a versatile handle for chain elongation and the introduction of diverse functional groups through reactions such as Wittig olefination, reductive amination, and aldol condensations.
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An ortho-bromine atom , which is ideally positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1]
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A (2-methoxyethoxymethyl) ether (MEM) protecting group on the C5 hydroxyl. The MEM group is a robust yet readily cleavable shield for the phenolic hydroxyl, preventing its interference in reactions targeting the aldehyde or bromo functionalities. Its stability under various conditions and facile removal under mild acidic conditions make it a superior choice over other protecting groups like methoxymethyl (MOM) ether.
This strategic combination of functional groups makes the title compound a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals.
Physicochemical and Spectroscopic Profile
The precise physicochemical properties of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde are not widely published. However, based on its structure and data from its precursors, the following properties can be predicted.
| Property | Predicted Value | Source / Rationale |
| CAS Number | 162799-17-9 | Verified |
| Molecular Formula | C₁₁H₁₃BrO₄ | Calculated from structure |
| Molecular Weight | 289.12 g/mol | Calculated from structure |
| Appearance | Colorless to light yellow oil or low-melting solid | Inferred from related structures |
| Boiling Point | > 300 °C (decomposes) | Estimated based on precursors |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF, Acetone | Inferred from structural polarity |
| Density | ~1.45 g/cm³ | Estimated |
Predicted Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals: a singlet for the aldehyde proton (CHO) around δ 10.3 ppm; aromatic protons between δ 7.2-7.8 ppm; a singlet for the O-CH₂-O protons of the MEM group around δ 5.3 ppm; multiplets for the -OCH₂CH₂O- protons between δ 3.6-3.9 ppm; and a singlet for the terminal methoxy (-OCH₃) protons around δ 3.4 ppm.
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¹³C NMR (CDCl₃, 101 MHz): Key signals would include the aldehyde carbonyl carbon near δ 190 ppm, aromatic carbons between δ 115-160 ppm, the O-CH₂-O carbon around δ 95 ppm, the ethoxy carbons of the MEM group between δ 65-75 ppm, and the methoxy carbon near δ 59 ppm.
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IR (ATR, cm⁻¹): The infrared spectrum would be dominated by a strong carbonyl (C=O) stretch for the aldehyde at approximately 1690-1705 cm⁻¹. Other significant peaks would include C-O ether stretches around 1050-1150 cm⁻¹ and aromatic C=C stretches around 1475-1600 cm⁻¹.
Synthesis and Mechanistic Rationale
The synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde is efficiently achieved via a two-step process starting from commercially available 3-hydroxybenzaldehyde. The workflow involves an initial electrophilic aromatic bromination followed by the protection of the resulting phenolic hydroxyl group.
Caption: Two-step synthesis workflow for the target compound.
Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde
The first step is a regioselective electrophilic aromatic substitution. The hydroxyl and aldehyde groups of 3-hydroxybenzaldehyde direct the incoming electrophile (bromonium ion). The strongly activating ortho-, para-directing hydroxyl group overrides the deactivating meta-directing aldehyde group, leading to bromination primarily at the positions ortho and para to the hydroxyl group. Steric hindrance from the adjacent aldehyde group disfavors substitution at the C2 position, making the C4 and C6 positions the most likely sites. The reaction yields the desired 2-bromo-5-hydroxybenzaldehyde (bromination at C6 relative to the hydroxyl group).
Experimental Protocol:
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Suspend 3-hydroxybenzaldehyde (1.0 eq.) in dichloromethane (DCM) in a flask equipped with a dropping funnel and stirrer.[2]
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Heat the mixture to 35-40 °C to ensure complete dissolution.
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Slowly add a solution of bromine (1.02 eq.) in DCM via the dropping funnel, maintaining the internal temperature between 35-38 °C.[2]
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After the addition is complete, stir the reaction mixture overnight at 35 °C.
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Cool the mixture to 0 °C and continue stirring for 1-2 hours to precipitate the product.
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Collect the solid product by vacuum filtration, wash with a cold 1:1 mixture of n-heptane/DCM, and dry under vacuum to yield 2-Bromo-5-hydroxybenzaldehyde as a solid.[2]
Step 2: Synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde
This step involves the protection of the phenolic hydroxyl group as a MEM ether. This is a standard O-alkylation reaction. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the acidic phenol, forming a phenoxide. This nucleophilic phenoxide then attacks the electrophilic chloromethyl carbon of 2-methoxyethoxymethyl chloride (MEM-Cl) in an Sₙ2 reaction, displacing the chloride and forming the stable MEM ether.
Representative Experimental Protocol:
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Dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) dropwise to the solution.
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Slowly add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2 eq.) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product, 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde.
Applications in Synthetic Chemistry
The utility of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde lies in its capacity for sequential and orthogonal functionalization. The MEM-protected hydroxyl group allows chemists to perform reactions on the aldehyde and bromo positions that would otherwise be incompatible with a free phenol.
The precursor, 2-Bromo-5-hydroxybenzaldehyde, is a known building block for compounds with potential anti-inflammatory properties, such as chalcones.[3] The title compound is an essential intermediate to build upon this scaffold, enabling more complex synthetic routes.
Caption: Synthetic utility showing orthogonal reaction pathways.
Key Synthetic Strategies:
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Aldehyde Modification Followed by Cross-Coupling: The aldehyde can be converted into an alkene via a Wittig reaction. The resulting MEM-protected bromo-styrene derivative can then undergo a Suzuki coupling with a boronic acid to introduce a new aryl or heteroaryl group at the bromo position.
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Cross-Coupling Followed by Aldehyde Modification: A Sonogashira coupling can be performed first to attach a terminal alkyne to the aromatic ring. The aldehyde in the resulting product can then be converted into a primary or secondary amine via reductive amination.
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Final Deprotection: After all other synthetic transformations are complete, the MEM group can be selectively cleaved using a mild Lewis acid (e.g., ZnBr₂) or a Brønsted acid (e.g., HCl in THF) to reveal the free phenol in the final target molecule.
This strategic protection and sequential reactivity are fundamental in constructing complex molecular architectures found in many modern drug candidates.
Safety and Handling
Handle 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with many halogenated aromatic aldehydes, it should be considered an irritant to the skin, eyes, and respiratory system. Store in a cool, dry place away from strong oxidizing agents.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 21, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. Retrieved February 21, 2026, from [Link]
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Dawson, R. (2026, February 14). The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. Retrieved February 21, 2026, from [Link]
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Nafillah, S., et al. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Sunan Kalijaga State Islamic University. Retrieved February 21, 2026, from [Link]
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PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved February 21, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). Retrieved February 21, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved February 21, 2026, from [Link]
